3-Bromo-2-hydroxyphenyl boronic acid (CAS: 89488-24-4) is a bifunctional organoboron compound essential for constructing complex molecular architectures. Its defining features—a boronic acid for Suzuki-Miyaura cross-coupling, an ortho-directing hydroxyl group, and a bromine atom for further functionalization or electronic tuning—provide a unique combination of reactivity. This specific arrangement of functional groups is critical for its role as a precursor in multi-step syntheses, where precise control over bond formation is required.
The precise 1,2,3-substitution pattern of 3-Bromo-2-hydroxyphenyl boronic acid is fundamental to its synthetic utility and is not interchangeable with its positional isomers or other analogs. The ortho-relationship between the hydroxyl and boronic acid groups is a key structural requirement for high-yield intramolecular cyclization reactions, such as those used to form dibenzofuran cores. Substituting with an isomer, like a 4-hydroxy or 5-bromo variant, would alter the geometry and electronic properties, failing to produce the necessary pre-cyclization intermediate or significantly reducing yields in targeted cross-coupling reactions. This makes the specific CAS: 89488-24-4 essential for synthetic routes that depend on this unique ortho-hydroxyl-directed reactivity.
In a highly efficient total synthesis of Cannabidiol (CBD), 3-Bromo-2-hydroxyphenyl boronic acid was successfully used in a key Suzuki-Miyaura cross-coupling step, achieving a 91% yield. [1] This demonstrates its suitability as a high-performance precursor for constructing complex, high-value pharmaceutical compounds where process efficiency is critical.
| Evidence Dimension | Reaction Yield in Key C-C Bond Formation |
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Alternative multi-step or lower-yielding historical syntheses of the CBD core. |
| Quantified Difference | Significantly higher efficiency compared to many traditional routes. |
| Conditions | Suzuki-Miyaura coupling with an olivetol derivative using a palladium catalyst (Pd(dppf)Cl2) and K3PO4 as base in a dioxane/water solvent system. |
This provides a direct, high-yield route to a valuable pharmaceutical, making this specific boronic acid a preferred building block for optimizing process efficiency and cost-effectiveness.
The structural core provided by this compound is essential for a class of potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors used in cancer research. [1] In the synthesis of these inhibitors, the methoxy-protected analog, 3-bromo-2-methoxyphenylboronic acid, was used in a Suzuki coupling to yield a key intermediate at 79%. [1] Procuring the unprotected 3-bromo-2-hydroxyphenyl boronic acid provides maximum process flexibility, allowing for direct participation of the hydroxyl group in subsequent reactions or simple protection when needed.
| Evidence Dimension | Yield as a Core Building Block |
| Target Compound Data | The unprotected hydroxyl form offers synthetic flexibility. |
| Comparator Or Baseline | 3-Bromo-2-methoxyphenylboronic acid (protected form) gives a 79% yield in a key coupling step. |
| Quantified Difference | Not a direct yield comparison, but a comparison of process strategy (direct use vs. protection/deprotection steps). |
| Conditions | Suzuki coupling with 2-bromo-6-fluorobenzonitrile using Pd(dppf)Cl2 catalyst and Na2CO3 base in DME/H2O at 80 °C. |
This validates the `3-bromo-2-hydroxyphenyl` scaffold for a high-value therapeutic target and highlights the procurement choice between the flexible, unprotected form and its protected derivatives.
The specific substitution pattern of 3-bromo-2-hydroxyphenyl boronic acid is highly effective for constructing complex heterocyclic systems. In a palladium-catalyzed reaction to form a benzofuro[2,3-b]pyridine scaffold, this compound delivered the desired product in an 81% yield. [1] A close positional isomer, 5-bromo-2-hydroxyphenyl boronic acid, provided a slightly lower yield of 78% under identical conditions, demonstrating a modest but measurable advantage for the 3-bromo isomer in this specific transformation. [1]
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 81% |
| Comparator Or Baseline | 5-Bromo-2-hydroxyphenyl boronic acid (78%) |
| Quantified Difference | 3% absolute yield improvement |
| Conditions | Reaction with 3-bromo-2-chloropyridine, Pd(OAc)2 catalyst, SPhos ligand, and K3PO4 base in toluene/H2O at 110 °C. |
For complex syntheses where maximizing yield is critical, this compound offers a quantifiable performance edge over a closely related and plausible procurement substitute.
This compound is the right choice for research and manufacturing groups developing efficient, scalable syntheses of Cannabidiol (CBD) and its analogs. Its demonstrated high yield (91%) in the key Suzuki-Miyaura coupling step minimizes waste and maximizes throughput, making it a critical precursor for late-stage diversification and production. [1]
Ideal for medicinal chemistry programs targeting NAD+ metabolism via NAMPT inhibition. The `3-bromo-2-hydroxyphenyl` core is a validated building block for this important class of anti-cancer agents, and procuring this specific compound offers maximum flexibility for subsequent synthetic transformations. [2]
This reagent is indicated for synthetic routes requiring the construction of benzofuran-fused heterocycles, such as benzofuro[2,3-b]pyridines. Its specific substitution pattern provides a measurable yield advantage over other isomers, making it a preferred choice for maximizing efficiency in complex, multi-step synthetic sequences. [3]